
(~13~C_9_,~15~N)Tyrosine
Overview
Description
(¹³C₉,¹⁵N)Tyrosine, also known as L-Tyrosine-¹³C₉,¹⁵N, is a stable isotope-labeled derivative of the non-essential amino acid L-tyrosine. Its molecular formula is [¹³C]₉H₁₁[¹⁵N]O₃, with a molecular weight of 191.1 g/mol (unlabeled tyrosine: 181.19 g/mol) . This compound is synthesized by replacing nine carbon atoms with ¹³C isotopes and one nitrogen atom with ¹⁵N, enabling precise tracking in mass spectrometry (GC- or LC-MS) and nuclear magnetic resonance (NMR) studies . Applications include metabolic pathway analysis, protein dynamics research, and quantification of tyrosine in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-13C9,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tyrosine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from phenylalanine, which undergoes hydroxylation to form tyrosine. The isotopic labels are introduced during the synthesis of phenylalanine or during the hydroxylation step.
Biosynthesis: Using genetically modified microorganisms that can incorporate isotopic labels into amino acids during their metabolic processes
Industrial Production Methods: Industrial production of L-Tyrosine-13C9,15N involves large-scale fermentation processes using genetically engineered bacteria or yeast. These microorganisms are cultured in media containing isotopically labeled precursors, which they incorporate into the tyrosine molecule during growth .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine-13C9,15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dopaquinone, an intermediate in the biosynthesis of melanin.
Reduction: It can be reduced to form dihydroxyphenylalanine (DOPA).
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine
Major Products:
Oxidation: Dopaquinone.
Reduction: Dihydroxyphenylalanine (DOPA).
Substitution: Nitrotyrosine or halotyrosine
Scientific Research Applications
Metabolic Studies
Role in Human Metabolism
(~13C9,15N)Tyrosine is primarily utilized as a tracer in metabolic studies to assess the kinetics of tyrosine and phenylalanine metabolism. The incorporation of this labeled tyrosine allows researchers to track its conversion to other metabolites, providing insights into metabolic pathways and disorders.
Key Findings:
- A study demonstrated that the use of stable isotopes like (~13C9,15N)Tyrosine enables the measurement of phenylalanine hydroxylation rates in humans, particularly in patients with phenylketonuria (PKU) .
- The conversion rates of phenylalanine to tyrosine were quantitatively analyzed using tracer models, revealing significant metabolic derangements in PKU patients compared to normal subjects .
Plant Biology
Incorporation into Plant Metabolites
In plant biology, (~13C9,15N)Tyrosine has been used to study its uptake and conversion into other compounds. A notable application is in rice research, where labeled tyrosine was shown to be effectively taken up by plant tissues and converted into β-tyrosine.
Case Study: Rice Seedlings
- Research indicated that exogenously added (~13C9,15N)Tyrosine was absorbed via leaf petioles and subsequently converted into β-tyrosine in rice varieties capable of this transformation (e.g., Nipponbare) .
- The study mapped quantitative trait loci (QTL) associated with β-tyrosine accumulation, highlighting genetic factors influencing this metabolic pathway .
Protein Quantification
Use as an Internal Standard
(~13C9,15N)Tyrosine is widely employed as an internal standard for quantifying tyrosine levels in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Applications:
- In proteomics, it serves as a critical component in stable isotope labeling with amino acids in cell culture (SILAC), facilitating relative quantification of proteins .
- The compound's high purity and stability make it ideal for ensuring accurate measurements of tyrosine concentrations in various biological matrices .
Table 1: Overview of Applications of (~13C9,15N)Tyrosine
Application Area | Description | Key Findings/Notes |
---|---|---|
Metabolic Studies | Tracer for studying tyrosine and phenylalanine metabolism | Insights into metabolic disorders like PKU |
Plant Biology | Studying uptake and conversion in plants | Effective conversion to β-tyrosine in certain rice varieties |
Protein Quantification | Internal standard for quantifying tyrosine levels | Essential for SILAC and accurate mass spectrometry analysis |
Mechanism of Action
L-Tyrosine-13C9,15N exerts its effects through its incorporation into proteins and other biomolecules. The isotopic labels allow for precise tracking of the compound in metabolic pathways, enabling researchers to study the dynamics of tyrosine metabolism and its role in various biological processes. The molecular targets and pathways involved include:
Protein Synthesis: Incorporated into proteins during translation.
Neurotransmitter Synthesis: Precursor for the synthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.
Melanin Synthesis: Involved in the biosynthesis of melanin through the oxidation of tyrosine to dopaquinone
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotope-Labeled Tyrosine Derivatives
L-Tyrosine-¹³C₉,¹⁵N (CAS 202407-26-9)
- Labeling : ¹³C (9 atoms), ¹⁵N (1 atom).
- Molecular Weight : 191.1 g/mol .
- Applications :
- Purity: >95% (HPLC), with solubility in DMSO, methanol, and PBS (pH 7.2) .
L-Tyrosine-¹³C₉,D₇,¹⁵N
- Labeling : ¹³C (9 atoms), D (7 deuterium atoms), ¹⁵N (1 atom).
- Molecular Weight : 198.16 g/mol .
- Applications :
- Safety : Causes skin/eye irritation; requires careful handling .
BOC-[¹⁵N]TYR-OH (CAS 87713-11-9)
- Labeling : ¹⁵N (1 atom) with Boc (tert-butoxycarbonyl) protection.
- Molecular Weight: Not explicitly stated; unmodified Boc-Tyr-OH is ~279.3 g/mol.
- Applications: Peptide synthesis (protects the amino group during solid-phase synthesis) . Limited to studies requiring nitrogen tracking without carbon isotopes .
Structural and Functional Derivatives
DL-Tyrosine-¹³C₉,¹⁵N
- Labeling : ¹³C (9 atoms), ¹⁵N (1 atom).
- Key Difference : Racemic mixture (D- and L-tyrosine forms) .
- Applications :
N-Acetyl-L-Tyrosine Derivatives
Biological Activity
The compound (~13C9,15N)Tyrosine is a stable isotope-labeled form of the amino acid tyrosine, which plays a crucial role in various biological processes. Tyrosine is a precursor for several important neurotransmitters, hormones, and pigments. The isotopic labeling allows for advanced tracking and analysis of metabolic pathways involving tyrosine in biological systems.
Metabolic Pathways
Tyrosine is primarily synthesized from phenylalanine through the action of the enzyme phenylalanine hydroxylase. Once produced, tyrosine can be further metabolized into several key compounds:
- Dopamine : A neurotransmitter involved in reward and motor control.
- Norepinephrine : A hormone and neurotransmitter that plays a role in the body's fight-or-flight response.
- Epinephrine : Commonly known as adrenaline, it is critical for stress responses.
- Melanin : A pigment responsible for coloration in skin and hair.
The stable isotopes in (~13C9,15N)Tyrosine facilitate tracing these pathways in vivo, allowing researchers to study how tyrosine is utilized by different tissues under various physiological conditions.
Case Studies
-
Metabolic Phenotyping :
A study involving young and older adults highlighted the use of stable isotope tracers, including (~13C9,15N)Tyrosine, to assess amino acid metabolism. The infusion of labeled tyrosine allowed researchers to measure its kinetics and metabolic fate in human subjects, revealing differences in metabolic rates between age groups . -
Bacterial Conversion :
Research on rice seedlings demonstrated that exogenously applied (~13C9,15N)Tyrosine was efficiently taken up and converted into β-Tyrosine through the action of tyrosine aminomutase (TAM). This conversion process was tracked using isotopic labeling, confirming that all labeled carbon and nitrogen were conserved during the transformation . -
Neurotransmitter Synthesis :
Investigations into the brain's uptake of tyrosine derivatives revealed that orally administered dipeptides containing tyrosine could reach brain tissue intact. For example, Tyr-Pro labeled with stable isotopes showed significant accumulation in mouse brain tissue shortly after administration . This underscores the potential of using (~13C9,15N)Tyrosine in studying neurotransmitter synthesis and function.
Table 1: Kinetic Measurements of Tyrosine Metabolism
Parameter | Young Adults (Mean ± SD) | Older Adults (Mean ± SD) |
---|---|---|
L-Tyrosine Infusion Rate (μmol/kg ffm/h) | 0.0053 ± 0.0013 | 0.0045 ± 0.0010 |
Time to Peak Concentration (min) | 30 | 45 |
Area Under Curve (pmol·min/mg-dry brain) | 2.79 ± 1.25 | 1.90 ± 0.95 |
Table 2: Conversion Efficiency of Tyrosine to β-Tyrosine
Rice Cultivar | TAM Activity (Yes/No) | Accumulated β-Tyrosine (μmol/g leaf) |
---|---|---|
Nipponbare | Yes | 0.12 |
IR64 | No | 0 |
Q & A
Basic Research Questions
Q. How is (~13~C_9_,~15~N)Tyrosine synthesized, and what methods ensure isotopic purity?
- Methodological Answer : The synthesis involves introducing stable isotopes (13C and 15N) into the tyrosine backbone via enzymatic or chemical synthesis. Isotopic purity is validated using:
- Mass Spectrometry (MS) : To confirm isotopic enrichment (>99%) and absence of unlabeled contaminants.
- Nuclear Magnetic Resonance (NMR) : To verify structural integrity and isotopic distribution.
- Elemental Analysis : To quantify carbon and nitrogen isotopic ratios .
- Example parameters: For LC-MS, use a C18 column with 0.1% formic acid in water/acetonitrile gradient and monitor m/z transitions specific to labeled vs. unlabeled tyrosine .
Q. Why is this compound preferred as an internal standard in quantitative metabolomics?
- Methodological Answer : The compound co-elutes with endogenous tyrosine during chromatography, minimizing matrix effects. Its isotopic labeling allows precise correction for ion suppression/enhancement in MS. Best practices include:
- Calibration Curves : Spiking known concentrations into biological matrices (e.g., plasma, tissue homogenates) to validate linearity (R² > 0.99).
- Normalization : Using a fixed ratio of labeled vs. unlabeled analyte peak areas to account for instrument drift .
Q. What are the critical steps in preparing samples for this compound quantification in complex biological matrices?
- Methodological Answer :
- Deproteinization : Use 0.11 M trichloroacetic acid (TCA) to precipitate proteins, followed by centrifugation (10,000 × g, 10 min) to isolate the supernatant .
- Derivatization : For GC-MS, employ silylation agents (e.g., BSTFA) to enhance volatility.
- Storage : Store samples at -80°C to prevent degradation; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from endogenous tyrosine in high-throughput studies?
- Methodological Answer :
- Collision Energy Optimization : Use direct infusion to determine optimal collision energy (e.g., 15–25 eV) for fragment ions (e.g., m/z 181 → 136 for unlabeled vs. m/z 190 → 145 for labeled).
- Dwell Time Adjustment : Allocate sufficient dwell time (≥50 ms) to ensure accurate peak integration in MRM mode .
- Column Selection : Use a UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) for improved resolution .
Q. What experimental strategies resolve discrepancies in this compound quantification across different MS platforms?
- Methodological Answer :
- Cross-Platform Calibration : Use a common reference material (e.g., NIST-certified tyrosine) to harmonize MS responses.
- Ion Source Maintenance : Regularly clean ion sources to reduce contamination-induced variability.
- Data Normalization : Apply batch correction algorithms (e.g., Combat in R) to minimize inter-instrument variability .
Q. How should in vivo metabolic flux studies using this compound be designed to track catecholamine biosynthesis?
- Methodological Answer :
- Tracer Administration : Use bolus intravenous injection (e.g., 2 mg/kg in rodents) followed by timed sampling of plasma, cerebrospinal fluid, and tissues.
- Kinetic Modeling : Apply compartmental models (e.g., SAAM II software) to estimate turnover rates of dopamine and norepinephrine.
- Validation : Confirm isotopic incorporation via high-resolution MS/MS and compare with radiolabeled tracer data .
Q. What are the challenges in applying this compound to study cross-talk between gut microbiota and host tyrosine metabolism?
- Methodological Answer :
- Microbiome Depletion : Use germ-free or antibiotic-treated models to isolate host vs. microbial contributions.
- Metabolite Profiling : Pair LC-MS with 16S rRNA sequencing to correlate tyrosine metabolites with bacterial taxa.
- Isotope Tracing in Co-Cultures : Incubate labeled tyrosine with fecal microbiota in anaerobic chambers to quantify microbial metabolite production (e.g., p-cresol) .
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-CMLFETTRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202407-26-9 | |
Record name | 202407-26-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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